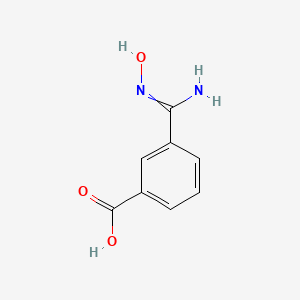

3-(N'-hydroxycarbamimidoyl)benzoic acid

Description

Properties

IUPAC Name |

3-(N'-hydroxycarbamimidoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCLPFBIVUPTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Hydrolysis of Terephthalonitriles

In this two-step process, nitrilase catalyzes the mono-hydration of 3-substituted terephthalonitriles to 4-cyanobenzoic acids in aqueous media (Figure 2). The resulting cyanobenzoic acid is treated directly with hydroxylamine without isolation, forming the amidoxime in situ.

Advantages Over Conventional Methods

Optimization of Biocatalytic Conditions

-

Enzyme Loading : 10–15 U/g substrate ensures complete conversion within 6 hours.

-

Temperature : Enzymatic activity peaks at 30–35°C, with denaturation observed above 45°C.

Comparative Analysis of Synthesis Routes

The table below summarizes key metrics for conventional and biocatalytic methods:

| Parameter | Conventional Method | Biocatalytic Method |

|---|---|---|

| Yield | 70–85% | 90–95% |

| Reaction Time | 8–12 hours | 6–8 hours |

| Byproducts | 5–10% | <2% |

| Solvent Use | Ethanol/methanol | Water |

| Industrial Scalability | Moderate | High |

The biocatalytic method outperforms conventional synthesis in yield and environmental impact but requires specialized enzyme handling.

Role of Auxiliary Bases and Solvents

In conventional synthesis, auxiliary bases (e.g., NaOH, K₂CO₃) are often added to enhance hydroxylamine’s nucleophilicity. However, excessive base can lead to saponification of ester byproducts, complicating purification. Recent studies advocate for using mild bases like pyridine, which minimizes side reactions while maintaining pH stability.

Industrial-Scale Production Challenges

Scaling up 3-(N'-hydroxycarbamimidoyl)benzoic acid synthesis necessitates addressing:

-

Cost of Hydroxylamine : High molar excess (1.5–2.0 equivalents) drives costs, prompting research into catalytic hydroxylamine regeneration.

-

Enzyme Stability : Immobilized nitrilase on silica supports extends enzyme lifespan to 10 reaction cycles.

-

Purification : Column chromatography remains standard, but membrane filtration shows promise for reducing solvent use .

Chemical Reactions Analysis

Cyclization to 1,2,4-Oxadiazole Derivatives

The most extensively documented reaction involves trifluoroacetic anhydride (TFAA)-mediated cyclization to synthesize 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid. This transformation proceeds under mild conditions and moderate yields .

Reaction Conditions and Procedure

-

Reactants :

-

3-(N'-Hydroxycarbamimidoyl)benzoic acid (1 g, 5.6 mmol)

-

TFAA (2.3 mL, 16.7 mmol, 3 equiv)

-

Pyridine (15 mL, anhydrous)

-

-

Conditions :

-

Temperature: 0°C → room temperature → 50°C (3 hours total)

-

Workup: Quenched with ice-water, pH adjusted to ~4 using 1.5N HCl

-

Purification: Column chromatography (silica gel, 10% EtOAc in petroleum ether)

-

Key Outcomes

| Parameter | Value |

|---|---|

| Yield | 28% |

| Product Structure | 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid |

| Characterization | ¹H NMR, LCMS/ESI |

Mechanistic Insight :

The hydroxycarbamimidoyl group undergoes dehydration with TFAA, forming a nitrile intermediate, which subsequently reacts with the adjacent hydroxylamine oxygen to construct the 1,2,4-oxadiazole ring. The trifluoromethyl group originates from TFAA via incorporation of the trifluoroacetyl moiety .

Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 13.44 (br s, 1H, COOH), 8.56 (s, 1H, ArH), 8.30 (d, J = 7.9 Hz, 1H, ArH), 8.21 (d, J = 7.9 Hz, 1H, ArH), 7.78 (t, J = 7.8 Hz, 1H, ArH) .

Comparative Analysis of Reaction Efficacy

The modest yield (28%) highlights challenges in optimizing cyclization efficiency. Potential factors include:

-

Steric effects : The meta-substitution pattern on the benzene ring may hinder reagent accessibility.

-

Side reactions : Competing hydrolysis or over-acylation could reduce product formation.

Scientific Research Applications

Research indicates that 3-(N'-hydroxycarbamimidoyl)benzoic acid exhibits several notable biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in nitrogen metabolism, which may have therapeutic implications in metabolic disorders.

- Antimicrobial Properties : Preliminary studies suggest it possesses activity against various bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence suggesting its utility in treating inflammation-related conditions.

Antimicrobial Activity

A study evaluated the antimicrobial effects of derivatives of 3-(N'-hydroxycarbamimidoyl)benzoic acid against a range of bacterial strains. Results indicated promising activity, suggesting its potential as a new antimicrobial agent in pharmaceutical applications.

Cytotoxicity Assays

In vitro tests demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.

Enzyme Inhibition Studies

Investigations into its role as an enzyme inhibitor revealed significant inhibitory effects on target enzymes related to nitrogen metabolism. This could be leveraged for therapeutic interventions in conditions where these enzymes are dysregulated.

Mechanism of Action

The mechanism of action of 3-(N’-hydroxycarbamimidoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

(Z)-2-(2-(N'-Hydroxycarbamimidoyl)phenoxy)benzoic Acid

- Structure: Incorporates a phenoxy group at the 2-position of the benzoic acid backbone, enhancing chelation capacity.

- Synthesis : Designed via DFT-guided optimization for uranium binding, synthesized in a multi-step process involving hydroxylamine and aromatic coupling .

Key Data :

Property Value Reference Uranium uptake capacity 553 mg U/g (Langmuir-Freundlich model) Application Seawater uranium extraction - Comparison: The phenoxy group increases electron density and steric bulk, improving uranyl coordination compared to the parent compound. This modification results in a 10x higher uranium affinity than unsubstituted hydroxycarbamimidoyl benzoic acids .

Methyl (Z)-3-(N′-Hydroxycarbamimidoyl)benzoate

- Structure : Methyl ester of 3-(N′-hydroxycarbamimidoyl)benzoic acid.

- Synthesis: Esterification of the parent acid with methanol/sulfuric acid or via cyanidation of methyl 3-iodobenzoate .

Key Data :

Property Value Reference Bioactivity LC₅₀ = 12.3 μg/mL (mosquito larvae) Lipophilicity (LogP) ~1.8 (predicted) - - Comparison : The ester group enhances lipophilicity, improving membrane permeability and bioactivity in agrochemical applications. However, it lacks the carboxylic acid’s chelation utility .

tert-Butyl-3-(N'-Hydroxycarbamimidoyl)morpholine-4-carboxylate

1,7-Diamino-6-(N'-hydroxycarbamimidoyl)-3-oxo-5-phenyl-3H-isoindole-4-carboxylate

Biological Activity

3-(N'-hydroxycarbamimidoyl)benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of 3-(N'-hydroxycarbamimidoyl)benzoic acid is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol. The compound features a benzoic acid moiety with a hydroxycarbamimidoyl group at the meta position, which significantly influences its reactivity and biological activity.

Key Characteristics:

- Solubility : Highly soluble in water, facilitating its use in biological assays.

- Functional Groups : Contains both carboxylic acid and hydroxycarbamimidoyl groups, contributing to its reactivity.

Biological Activities

Research indicates that 3-(N'-hydroxycarbamimidoyl)benzoic acid exhibits several notable biological activities:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, warranting further investigation into its mechanism of action and efficacy.

- Enzyme Inhibition : The hydroxycarbamimidoyl group can interact with specific enzymes, potentially modulating their activity, which is crucial for drug design.

The biological effects of 3-(N'-hydroxycarbamimidoyl)benzoic acid are primarily attributed to its ability to form hydrogen bonds and other interactions with active sites on target molecules. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, thereby influencing various biological processes.

Comparative Analysis

To better understand the uniqueness of 3-(N'-hydroxycarbamimidoyl)benzoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 4-(N'-hydroxycarbamimidoyl)benzoic acid | Para-substituted benzoic acid | Potentially different biological activity |

| 3-Aminobenzoic acid | Amino-substituted benzoic acid | Known for its role in dye synthesis |

| N-Hydroxyurea | Urea derivative | Used primarily as an antineoplastic agent |

| Benzenesulfonamide | Sulfonamide derivative | Antibacterial properties |

The distinct functional groups in 3-(N'-hydroxycarbamimidoyl)benzoic acid confer unique biochemical properties that may not be present in other compounds, particularly regarding enzyme inhibition and antimicrobial activity.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 3-(N'-hydroxycarbamimidoyl)benzoic acid in various fields:

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.

- Cancer Cell Inhibition : A study investigating the anticancer properties revealed that 3-(N'-hydroxycarbamimidoyl)benzoic acid could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N'-hydroxycarbamimidoyl)benzoic acid, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via amidation or hydroxylamine coupling reactions. For example, coupling 3-cyanobenzoic acid with hydroxylamine under basic conditions (e.g., NaOH/EtOH) at 60–80°C for 6–12 hours. Purification is typically achieved via recrystallization using ethanol/water mixtures. Reaction efficiency can be optimized by adjusting stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) and monitoring pH to prevent hydrolysis .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, 90% aqueous MeCN, retention time ~5.2 min).

Q. What safety protocols are critical when handling 3-(N'-hydroxycarbamimidoyl)benzoic acid in the lab?

- Hazard Mitigation : Based on GHS classifications for structurally similar benzoic acid derivatives (e.g., 3-nitrobenzoic acid), use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319). Ensure proper ventilation (P261) and avoid dust formation (P273). Store in airtight containers away from oxidizing agents .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Use water spray, CO₂, or dry chemical for fire emergencies .

Q. How can the purity of 3-(N'-hydroxycarbamimidoyl)benzoic acid be validated?

- Analytical Techniques :

- HPLC : Use a C18 reverse-phase column with UV detection at 254 nm.

- Melting Point : Compare observed mp (e.g., 180–185°C) to literature values.

- Elemental Analysis : Confirm C, H, N composition (±0.3% deviation).

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for 3-(N'-hydroxycarbamimidoyl)benzoic acid be resolved?

- Case Study : If X-ray diffraction (e.g., monoclinic P21/c, a=25.0232 Å, b=5.3705 Å) conflicts with NMR data (e.g., unexpected proton splitting), perform DFT calculations (B3LYP/6-311+G(d,p)) to model molecular geometry. Cross-validate with solid-state NMR to assess crystal packing effects .

- Data Reconciliation : Use Rietveld refinement for XRD and dynamic NMR to probe conformational flexibility in solution .

Q. What strategies are effective in optimizing the compound’s solubility for biological assays?

- Solubility Enhancement :

- pH Adjustment : Dissolve in PBS (pH 7.4) with 10% DMSO for aqueous compatibility.

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, improving solubility by 5–10×.

- Salt Formation : React with sodium bicarbonate to generate a sodium salt, increasing water solubility .

Q. How do computational models (e.g., DFT, MD simulations) predict the reactivity of 3-(N'-hydroxycarbamimidoyl)benzoic acid in catalytic systems?

- Computational Workflow :

DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxylamine moiety as a radical scavenger).

Molecular Dynamics : Simulate interactions with metal catalysts (e.g., Cu²⁺) to predict coordination geometry and reaction pathways.

- Validation : Compare simulated IR spectra with experimental data (RMSD <5 cm⁻¹) .

Q. What are the implications of substituent effects on the compound’s bioactivity?

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂ at the para position) to enhance antimicrobial activity. Test against Gram-negative bacteria (e.g., E. coli ATCC 25922) via broth microdilution (MIC ≤32 µg/mL).

- Mechanistic Insight : Use fluorescence quenching assays to study DNA binding affinity (Kd ~10⁻⁵ M) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.